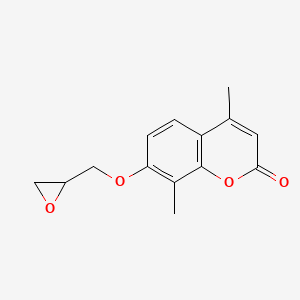
2-Acetyloxazole-4-carboxylic acid
Descripción general
Descripción
2-Acetyloxazole-4-carboxylic acid is a chemical compound that has been identified in various biological materials. It is characterized by the presence of a reactive carbonyl group in its structure. Although the provided papers do not directly discuss this compound, they do mention closely related compounds. For instance, the second paper discusses 2-acetylthiazole-4-carboxylic acid, which shares a similar structural motif and is widely distributed in organisms ranging from eukaryotes to archaebacteria and eubacteria . This suggests that compounds with acetyl and carboxylic acid functionalities on a heterocyclic ring are of significant biological interest.
Synthesis Analysis
The synthesis of related compounds, such as the 3-acyl-1-alkyl-2-oxoimidazolidine-4-carboxylic acid derivatives mentioned in the first paper, involves multiple steps that result in a compound with ACE inhibitory activities . Although the exact synthesis of this compound is not detailed in the provided papers, similar synthetic strategies could potentially be applied, considering the structural similarities between oxazole and imidazolidine derivatives.
Molecular Structure Analysis
The molecular structure of this compound would include an oxazole ring, which is a five-membered heterocyclic compound containing both nitrogen and oxygen atoms. The acetyl group would contribute to the reactivity of the compound, while the carboxylic acid functionality would likely influence its solubility and potential for forming salts or esters. The structure-activity relationships discussed in the first paper for the imidazolidine derivatives could provide insights into how the structure of this compound might affect its biological activity .
Chemical Reactions Analysis
The reactivity of this compound can be inferred from its functional groups. The acetyl group is known to be reactive due to the presence of the carbonyl group, which can undergo nucleophilic addition reactions. The carboxylic acid group can participate in condensation reactions and form amide or ester linkages. The second paper's mention of the thiazole derivative being quantitated as the methyl ester methoxyamine derivative indicates that such transformations are relevant for analyzing these types of compounds .
Physical and Chemical Properties Analysis
While the physical and chemical properties of this compound are not directly reported in the provided papers, we can hypothesize based on the properties of similar compounds. The presence of both acetyl and carboxylic acid groups would influence the compound's melting point, boiling point, solubility in various solvents, and acidity. The widespread occurrence of the related 2-acetylthiazole-4-carboxylic acid in biological material suggests that this compound may also exhibit significant solubility in biological fluids, which could be important for its function as a coenzyme or bioactive molecule .
Aplicaciones Científicas De Investigación
Structural Conformation Studies
2-Acetyloxazole-4-carboxylic acid and its derivatives have been utilized in studying the structural conformations of self-assembled monolayers (SAMs) on various surfaces. For instance, Lee et al. (2006) investigated the effect of ring substitution on the conformation of mercaptobenzoic acid SAMs on gold surfaces using techniques like Near-edge X-ray absorption fine structure spectroscopy and photoemission spectroscopy (Lee et al., 2006).
Synthesis of Functionalized Oxazoles
Oxazole derivatives, including those related to this compound, have been synthesized for various applications. Lechel et al. (2011) discussed the synthesis of 5-acetyloxazoles and 1,2-diketones from β-alkoxy-β-ketoenamides, highlighting their potential for creating highly substituted (poly)heterocyclic systems (Lechel et al., 2011).
Electrochemical and Infrared Spectroscopy Studies
Rosendahl and Burgess (2008) conducted electrochemical and infrared spectroscopy studies on 4-mercaptobenzoic acid SAMs on gold surfaces, which is relevant to understanding the properties of related oxazole compounds (Rosendahl & Burgess, 2008).
Biological Activity of Derivatives
Chavan and Pai (2007) explored the antibacterial and antifungal activities of N-substituted-3-chloro-2-azetidinones, a class of compounds related to oxazole derivatives (Chavan & Pai, 2007).
Formation of DNA Adducts
Priestap et al. (2012) studied the conversion of 8-nitro-1-naphthoic acid to 2-methylnaphtho[1,2-d]oxazole-9-carboxylic acid, providing insights into the chemical mechanisms of DNA adduct formation by aristolochic acids, which has implications for related oxazole compounds (Priestap et al., 2012).
Assembly of Zinc Coordination Compounds
Li et al. (2015) investigated the assembly of zinc coordination compounds based on bifunctional ligands, including tetrazole–carboxylate, which can be related to the study of oxazole compounds (Li et al., 2015).
Propiedades
IUPAC Name |
2-acetyl-1,3-oxazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO4/c1-3(8)5-7-4(2-11-5)6(9)10/h2H,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUUORIMCDRZNGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC(=CO1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![4-[(6,7-Dimethoxyquinazolin-4-yl)amino]benzonitrile](/img/structure/B3033910.png)




![3-Bromo-6-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B3033919.png)

